5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid
Description
Chemical Structure: The compound features a pyrrolidinone (5-oxo-pyrrolidine) backbone substituted at the 1-position with an (R)-1-phenylethyl group and at the 3-position with a carboxylic acid (Figure 1). Its stereochemistry at the 1-position is defined as the R-enantiomer, which distinguishes it from racemic analogs . Synthesis: Two synthetic routes are reported, yielding 97% and 16%, respectively. The high-yield method (97%) involves optimized coupling and cyclization steps, making it industrially viable .
Properties
IUPAC Name |
5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(10-5-3-2-4-6-10)14-8-11(13(16)17)7-12(14)15/h2-6,9,11H,7-8H2,1H3,(H,16,17)/t9-,11?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGKWSDAMXTRHE-BFHBGLAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2CC(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a Michael addition reaction.
Introduction of the Phenylethyl Group: The phenylethyl group can be introduced through a nucleophilic substitution reaction, where a suitable phenylethyl halide reacts with the pyrrolidine ring.
Oxidation and Carboxylation: The final steps involve oxidation to introduce the oxo group and carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the phenylethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid has been noted for its potential applications in drug development, particularly in the following areas:
- Antidepressant Activity : Research indicates that derivatives of pyrrolidine compounds may exhibit antidepressant-like effects. The structural features of 5-oxo-pyrrolidine derivatives can be modified to enhance their pharmacological profiles, making them candidates for further investigation in treating mood disorders .
- Analgesic Properties : Some studies suggest that compounds with similar structures may possess analgesic properties. The mechanism of action likely involves modulation of neurotransmitter systems, which could provide a pathway for developing new pain relief medications .
- Neuroprotective Effects : The compound's ability to cross the blood-brain barrier (BBB) suggests potential neuroprotective applications. Research into its effects on neurodegenerative diseases could lead to novel therapeutic strategies .
Synthetic Applications
In organic synthesis, 5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid serves as a valuable building block due to its unique structural characteristics:
- Synthesis of Complex Molecules : The compound can be used as an intermediate in the synthesis of more complex organic molecules, particularly those involving nitrogen-containing heterocycles . Its reactivity allows for various functional group transformations.
- Chiral Synthesis : As a chiral molecule, it is useful in asymmetric synthesis processes. Researchers can utilize it to produce enantiomerically pure compounds, which are crucial in pharmaceutical applications where chirality affects biological activity .
Case Studies and Research Findings
Several studies have highlighted the significance of 5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid in various research contexts:
Mechanism of Action
The mechanism of action of 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The substituent at the 1-position of the pyrrolidinone ring significantly influences solubility, lipophilicity, and bioactivity. Key analogs include:
Key Observations :
- Chirality : The target compound’s (R)-configuration contrasts with racemic analogs (e.g., p-tolyl derivative), which may lead to divergent receptor interactions .
- Synthetic Efficiency : The target compound’s 97% yield surpasses analogs like compound 26 (48% yield) , highlighting its scalable synthesis.
Functional Group Modifications
- Carboxylic Acid vs. Ester : The target’s free carboxylic acid enhances water solubility at physiological pH, whereas esterified analogs (e.g., compound 20) may act as prodrugs with improved absorption .
- Amide vs. Hydrazide : Hydrazide derivatives (e.g., compound 38) offer reactive sites for further functionalization, expanding pharmacological applications .
Biological Activity
5-Oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid, also known by its CAS number 99735-43-0, is a compound that has garnered significant attention in the fields of pharmaceutical development and biochemical research. Its biological activities have been explored in various studies, particularly regarding its potential as an anticancer and antimicrobial agent.
- Molecular Formula : C13H15NO3
- Molecular Weight : 233.26 g/mol
- CAS Number : 99735-43-0
- Purity : Typically around 95%
Anticancer Activity
Recent research has highlighted the anticancer properties of 5-oxopyrrolidine derivatives, particularly in targeting multidrug-resistant cancer cells. A study evaluated various derivatives against A549 human lung adenocarcinoma cells, revealing that certain compounds exhibited significant cytotoxicity. For instance:
| Compound | Viability % (A549) | Notes |
|---|---|---|
| Compound 15 | 66% | More potent than control (Cisplatin) |
| Compound 21 | Not specified | Selective antimicrobial activity |
The results indicated that the presence of specific functional groups, such as carboxylic acids and amino groups, contributed to enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial efficacy of 5-oxopyrrolidine derivatives has also been investigated. In vitro tests against various strains of bacteria, including multidrug-resistant Staphylococcus aureus, demonstrated promising results:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate to good |
| Escherichia coli | Moderate |
| Pseudomonas aeruginosa | Moderate |
These findings suggest that compounds derived from 5-oxo-pyrrolidine may serve as effective agents against resistant bacterial strains, highlighting their potential in developing new antibacterial therapies .
The mechanism by which 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid exerts its biological effects appears to involve enzyme inhibition. Notably, some derivatives have been shown to inhibit the BACE-1 enzyme with sub-micromolar activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's . This inhibition is attributed to the interaction of key aryl appendages within the enzyme's active site.
Case Studies
- Anticancer Study : A series of experiments were conducted using A549 cells treated with varying concentrations of 5-oxopyrrolidine derivatives. The results indicated a structure-dependent relationship where specific substitutions led to increased cytotoxicity against cancer cells while preserving cell viability in normal lung epithelial cells .
- Antimicrobial Study : Another study focused on evaluating the antimicrobial properties against clinically relevant pathogens. Compounds were tested for their ability to inhibit growth and biofilm formation in resistant strains, demonstrating significant potential for clinical applications .
Q & A
Basic Synthesis and Optimization
Q: What are the established synthetic routes for 5-oxo-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylic acid, and how can intermediates be characterized? A: The compound is synthesized via multi-step transformations starting from itaconic acid. A validated five-step approach includes:
Itaconic acid derivatization to form 1-substituted pyrrolidinone intermediates.
Chiral resolution using (R)-1-phenylethylamine to introduce stereochemistry.
Carboxylic acid functionalization via ester hydrolysis or amidation.
Key intermediates (e.g., pyrimidine-5-carboxamides) are characterized using HPLC and chiral chromatography to confirm enantiopurity. Yields range from 45–65% depending on reaction conditions .
Structural and Stereochemical Characterization
Q: Which analytical methods are critical for confirming the stereochemistry and crystal structure of this compound? A:
- X-ray crystallography resolves the absolute configuration, as demonstrated for derivatives like ethyl 4-hydroxy-1-methyl-5-oxo-2-phenylpyrrolidine-3-carboxylate (triclinic crystal system, P1 space group) .
- NMR (¹H/¹³C) identifies diastereotopic protons and coupling constants. For example, the (R)-phenylethyl group shows distinct splitting patterns in CDCl₃ .
Enantiomeric Purity and Resolution
Q: How does the (R)-1-phenylethyl substituent influence enantiomeric purity, and what methods validate it? A: The (R)-configured phenylethyl group introduces steric hindrance, enabling separation via chiral HPLC (e.g., Chiralpak AD-H column). The enantiomers (CAS: 915302-94-2 for R, 479089-86-6 for S) exhibit distinct retention times, with >98% ee achievable under optimized conditions .
Advanced Synthetic Methodologies
Q: How can C(sp³)–H activation strategies enhance functionalization of the pyrrolidine core? A: Directed C–H activation using 8-aminoquinoline directing groups enables site-selective modifications (e.g., arylations). Scheme 1 in BACE-1 inhibitor studies demonstrates Pd-catalyzed coupling, achieving 70–85% yields for carboxamide derivatives. Reaction optimization includes solvent polarity (DMA vs. DMF) and temperature (80–120°C) .
Pharmacological Applications
Q: What evidence supports the compound’s role as a BACE-1 inhibitor or antimicrobial agent? A: Derivatives like 8-aminoquinoline-functionalized carboxamides show BACE-1 inhibition (IC₅₀: 0.2–5 µM) via competitive binding assays. Structural analogs (e.g., pyrazole-carboxylic acids) exhibit antimicrobial activity against Gram-positive bacteria (MIC: 8–32 µg/mL), linked to membrane disruption .
Computational Modeling and DFT Studies
Q: How do computational methods predict electronic properties and reactivity? A: DFT calculations (B3LYP/6-31G*) model HOMO-LUMO gaps and electrostatic potential surfaces. For 4-(morpholinomethyl)-5-oxo-1-phenylpyrrolidine-3-carboxylic acid, electron-withdrawing groups reduce the LUMO energy, enhancing electrophilic reactivity .
Data Contradictions in Synthesis
Q: How can discrepancies in reported yields or stereochemical outcomes be resolved? A: Variations arise from:
- Solvent polarity : Polar aprotic solvents (e.g., DMF) favor higher enantioselectivity but lower yields.
- Catalyst loading : Pd(PPh₃)₄ at 5 mol% improves coupling efficiency vs. 2 mol% .
Cross-validation using LC-MS and control experiments (e.g., racemic mixtures) isolates procedural errors.
Structure-Activity Relationship (SAR) Studies
Q: Which substituents enhance bioactivity while minimizing toxicity? A: Phenyl ring modifications (e.g., fluoro or methoxy groups) improve metabolic stability. For example:
- 3-Fluorophenyl derivatives increase BACE-1 binding affinity by 3-fold.
- Morpholinomethyl groups reduce cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) .
Stability and Storage Conditions
Q: What storage conditions prevent degradation of the carboxylic acid moiety? A: The compound is hygroscopic; store at –20°C under argon with desiccants (silica gel). HPLC stability studies (pH 7.4 buffer, 37°C) show <5% degradation over 72 hours. Avoid prolonged exposure to light (WGK 3 hazard classification) .
Advanced Analytical Techniques
Q: Which hyphenated techniques resolve complex mixtures in reaction monitoring? A: LC-QTOF-MS identifies low-abundance intermediates (e.g., lactam byproducts). 2D NMR (COSY, HSQC) assigns stereochemistry in crowded regions (e.g., pyrrolidine ring protons) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
